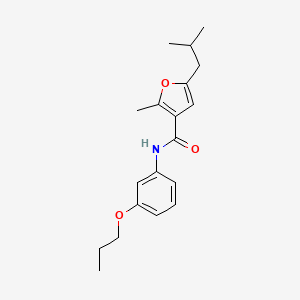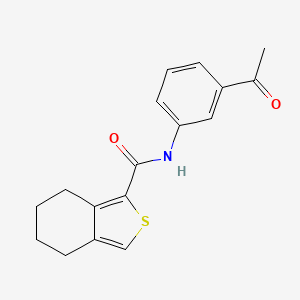
N-(4-bromophenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a unique structure that includes a bromophenyl group, a methylsulfanyl group, and a dihydroanthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of metal-promoted tandem nitration and halogenation reactions . These reactions are often carried out using reagents such as Cu(NO3)2·3H2O, Fe(NO3)3·9H2O, and NH4NO3 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups in the anthracene core can be reduced to hydroxyl groups.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce dihydroxy derivatives.
Scientific Research Applications
N-(4-bromophenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the methylsulfanyl group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-bromophenyl 4-bromobenzoate: Known for its polymorphic forms and unique mechanical properties.
N-(4-bromophenyl)-3-methoxybenzamide: Another bromophenyl derivative with distinct chemical properties.
Uniqueness
N-(4-bromophenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide stands out due to its combination of a bromophenyl group, a methylsulfanyl group, and a dihydroanthracene core. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in other similar compounds.
Properties
Molecular Formula |
C22H14BrNO3S |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-methylsulfanyl-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C22H14BrNO3S/c1-28-21-17(22(27)24-13-8-6-12(23)7-9-13)11-10-16-18(21)20(26)15-5-3-2-4-14(15)19(16)25/h2-11H,1H3,(H,24,27) |
InChI Key |
RUVBUXYETHZRHU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11507503.png)
![N-benzyl-2-[(2-hydroxyethyl)sulfanyl]-4-nitrobenzamide](/img/structure/B11507508.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-{5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11507511.png)
![4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylbutanoic acid](/img/structure/B11507514.png)


![Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B11507532.png)
![(2E)-1H-benzimidazol-2-yl[1-(3-nitrobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile](/img/structure/B11507550.png)

![12,13-diethoxy-10,14b-dihydro-9H-isoquino[2,1-d][1,4]benzoxazepin-7(6H)-one](/img/structure/B11507564.png)
![N-tert-Butyl-6-methoxy-N'-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B11507569.png)
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide](/img/structure/B11507573.png)
